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Compound of Interest

Compound Name: Dimethyl(octyl)phosphane

CAS No.: 34684-16-7

Cat. No.: B1630159 Get Quote

Executive Summary
Dimethyl(octyl)phosphane (Me

P(Oct)) represents a strategic "hybrid" ligand in organophosphorus chemistry, bridging the gap
between the high volatility/basicity of trimethylphosphine (PMe

) and the steric bulk of trioctylphosphine (P(Oct)

).

This guide analyzes its

P NMR signature—a critical quality attribute (CQA) for verifying ligand integrity and electronic
donation potential—and compares it against standard alternatives.

The P NMR Signature
The

P nucleus is 100% naturally abundant with a spin of 1/2, making it an excellent handle for
structural validation. For alkyl phosphines, the chemical shift (

) is highly sensitive to the alkyl substitution pattern (cone angle and electron density).
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Compound: Dimethyl(octyl)phosphane[1][2][3][4]

Chemical Shift (

):-49.0 ppm (

2 ppm)

Multiplicity: Singlet (in proton-decoupled

P{1H} mode)

Reference: Relative to 85% H

PO

(0 ppm).

Mechanistic Insight: The shift of -49 ppm places Me

P(Oct) in the electron-rich, shielded region typical of tertiary alkyl phosphines. It is significantly
downfield (deshielded) from PMe

(-62 ppm) due to the

-effect of the longer octyl chain, yet remains upfield from P(Oct)

(-30 ppm). This intermediate shift correlates with its "Goldilocks" steric profile—providing
sufficient donation for catalysis without the extreme steric crowding of trioctyl variants.

Comparative Performance Analysis
The following table contrasts Me

P(Oct) with its primary alternatives. The "Shift (

)" serves as a direct indicator of the electronic environment.
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Feature

Trimethylphosphine

(PMe

)

Dimethyl(octyl)phosp

hane

Trioctylphosphine

(P(Oct)

)

P Chemical Shift -62.0 ppm ~ -49.0 ppm -30.0 to -32.0 ppm

Oxidation Product (

)

+36.0 ppm (OPMe

)
+42.0 to +45.0 ppm +48.0 ppm (TOPO)

Physical State
Volatile Liquid / Gas

(bp 38°C)
Liquid (High Boiling) Viscous Liquid

Air Sensitivity Pyrophoric (Extreme)
High (Requires

Schlenk)
Moderate to High

Ligand Cone Angle 118° ~125-130° (Est.) 170°

Application
Small, basic ligand for

tight binding

Balanced

steric/electronic profile

Bulky ligand for

stabilization

Analytic Note: The shift difference between the phosphine (-49 ppm) and its oxide (+42 ppm) is

approximately 90 ppm. This massive spectral window makes

P NMR the definitive method for quantifying ligand purity and shelf-life degradation.

Visualization: Electronic & Steric Mapping
The diagram below illustrates the logical relationship between alkyl substitution, chemical shift,

and steric bulk.
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Trend Analysis

Trimethylphosphine
(PMe3)

Shift: -62 ppm
Cone Angle: 118°

Dimethyl(octyl)phosphane
(Me2P(Oct))

Shift: ~ -49 ppm
Cone Angle: ~128°

+ Steric Bulk
+ Deshielding

Trioctylphosphine
(P(Oct)3)

Shift: -30 ppm
Cone Angle: 170°

++ Steric Bulk
++ Deshielding

More Shielded
(High Field)

Less Shielded
(Low Field)

Click to download full resolution via product page

Caption: Electronic and steric progression of alkyl phosphines. Me

P(Oct) occupies the optimal middle ground.

Experimental Protocol: Anaerobic NMR Acquisition
Because dimethyl(octyl)phosphane is air-sensitive, standard NMR preparation will result in

immediate oxidation (appearing at ~+42 ppm). The following self-validating protocol ensures

data integrity.

Reagents & Equipment
Solvent: C

D

(Benzene-d6) or Toluene-d8 (Preferred for solubility and inertness; CDCl

can be acidic and promote oxidation).

Vessel: J-Young NMR tube (Teflon valve) or flame-sealed tube.

Atmosphere: Nitrogen or Argon glovebox/Schlenk line.

Step-by-Step Workflow
Preparation (Inert Environment):
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Inside a glovebox, dissolve ~10-20 mg of Dimethyl(octyl)phosphane in 0.6 mL of

deoxygenated C

D

.

Critical Check: Ensure the solvent has been stored over molecular sieves to remove trace

water.

Sealing:

Transfer to a J-Young NMR tube and seal the Teflon valve tightly before removing from the

glovebox.

Acquisition Parameters:

Pulse Sequence:zgpg30 (Proton-decoupled 31P).

Relaxation Delay (D1): Set to >2-5 seconds. (Phosphorus nuclei have long T1 relaxation

times; short delays reduce integration accuracy).

Sweep Width: 400 ppm (typically -100 to +300 ppm) to capture both the phosphine and

potential oxide impurities.

Data Validation (The "Self-Check"):

Pass: Single sharp peak at -49.0 ppm.

Fail (Oxidized): Appearance of a secondary peak at +42 to +45 ppm.

Fail (Acidified): Broadening of the peak or shift drift (indicates protonation if acidic solvent

was used).
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Start: Sample Prep

Select Solvent:
Benzene-d6 (Anhydrous)

Environment:
Glovebox (Ar/N2)

Acquire 31P{1H}
Delay > 5s

Check Spectrum

Peak at -49 ppm:
Pure Ligand

Single Peak

Peak at +42 ppm:
Oxidized (Discard)

Double Peak
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Caption: Decision tree for validating Dimethyl(octyl)phosphane purity via

P NMR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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